![molecular formula C22H18N4O4S B4577867 4-methoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4577867.png)
4-methoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide
Übersicht
Beschreibung
The compound is part of a broader class of quinoxaline derivatives that have been studied for various biological activities, including anticancer and antimicrobial effects. These compounds are known for their potential as PI3K inhibitors and possess significant antiproliferative activities against several cancer cell lines (Shao et al., 2014).
Synthesis Analysis
The synthesis of similar quinoxaline derivatives involves multiple steps, including the formation of sulfonyl benzamide frameworks. For instance, certain derivatives have been synthesized through reactions involving chlorosulfonic acid, followed by amidation with ammonia gas to introduce the sulfonyl benzamide moiety (Hayun et al., 2012).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and mass spectrometry, to confirm the structure of synthesized compounds (Hayun et al., 2012).
Chemical Reactions and Properties
Quinoxaline derivatives exhibit a range of chemical reactions, including nucleophilic attacks and electrophilic cyclization reactions, leading to the formation of complex structures. These reactions often involve the transformation of intermediate compounds into more pharmacologically active quinolones or sulfonamides (Toda et al., 2000).
Physical Properties Analysis
The physical properties of quinoxaline derivatives, such as solubility and crystalline structure, are crucial for their pharmacological applications. Some derivatives have been studied using X-ray crystallography, revealing specific crystalline structures and conformations (Priya et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of these compounds, are influenced by their molecular structure. The presence of sulfonyl, methoxy, and benzamide groups significantly impacts their chemical behavior, contributing to their biological activity and interaction with biological targets (Shao et al., 2014).
Wissenschaftliche Forschungsanwendungen
Copper(II)-Catalyzed Remote Sulfonylation
Copper(II)-catalyzed remote sulfonylation of aminoquinolines with sodium sulfinates via radical coupling has been an efficient method for generating N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives. This process is noted for its environmentally friendly byproducts and high yields, offering a less odorous and more sustainable alternative to traditional methods (Xia et al., 2016).
Synthesis and Characterization of Quinazoline Derivatives
Exploring the pharmacological profile of quinazoline derivatives, a study synthesized a series of substituted benzene sulfonamide derivatives. These compounds were evaluated for their diuretic, antihypertensive, and anti-diabetic potentials in rats. Among them, N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4 nitrobenzenesulfonamide showed the most potent activity, indicating its potential as a hybrid molecule for therapeutic applications (Rahman et al., 2014).
Green Synthesis of Quinoxaline Sulfonamides
A green synthesis approach was developed for quinoxaline sulfonamides, demonstrating their potential as antibacterial agents. This method, involving the reaction of o-phenylene diamine and 2-bromoacetophenones under catalyst-free conditions, yielded products with significant activity against Staphylococcus spp. and Escherichia coli (Alavi et al., 2017).
Novel PI3K Inhibitors and Anticancer Agents
The discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents highlights the significance of bioisostere in developing potent antiproliferative compounds. These compounds exhibited significant antiproliferative activities against various human cancer cell lines, supporting their potential as anticancer agents (Shao et al., 2014).
Activation of Peroxymonosulfate by Benzoquinone
The activation of peroxymonosulfate by benzoquinone, resulting in the degradation of antibiotics like sulfamethoxazole without producing radical species, presents a novel nonradical oxidation process. This study suggests new avenues for environmental remediation processes (Zhou et al., 2015).
Eigenschaften
IUPAC Name |
4-methoxy-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c1-30-17-10-6-15(7-11-17)22(27)24-16-8-12-18(13-9-16)31(28,29)26-21-14-23-19-4-2-3-5-20(19)25-21/h2-14H,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGRZJNHVFSXSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4577788.png)
![2-{[4-(4-methylphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-1-phenylethanone](/img/structure/B4577802.png)
![4-{[2-(2-furyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4577805.png)
![N~2~-[2-(1-cyclohexen-1-yl)ethyl]-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B4577817.png)
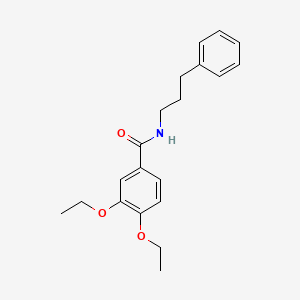
![1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B4577833.png)
![N-(2,3-dichlorophenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4577841.png)
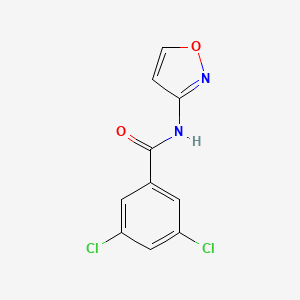
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4577858.png)
![ethyl 1-[3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanoyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4577864.png)
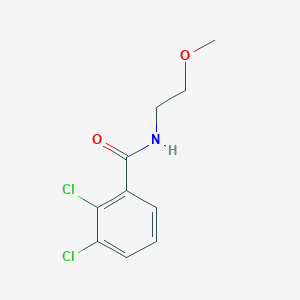
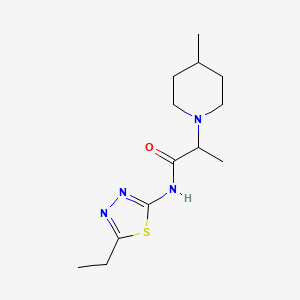
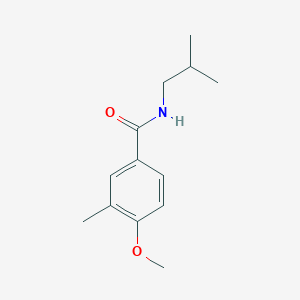
![N-(4-methoxybenzyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4577893.png)